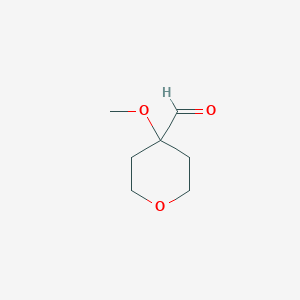

4-methoxytetrahydro-2H-pyran-4-carbaldehyde

Übersicht

Beschreibung

trans-4-Hydroxycyclohexancarbonsäure: ist eine chemische Verbindung mit der Summenformel C₇H₁₂O₃. Sie ist ein weißer bis cremefarbener Feststoff, der als Substrat bei der Synthese von Cyclohexancarbonsäure verwendet wird . Diese Verbindung ist auch ein Nebenprodukt des bakteriellen Stoffwechsels im Darm und kann über den Harnweg ausgeschieden werden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von trans-4-Hydroxycyclohexancarbonsäure beinhaltet die Isomerisierung von cis-4-Hydroxycyclohexancarbonsäure. Der Prozess umfasst in der Regel die folgenden Schritte :

Ausgangsmaterial: p-Hydroxybenzoesäure wird als Ausgangsmaterial verwendet.

Katalysator und Lösungsmittel: Ein Katalysator und ein Lösungsmittel werden zu einem Hochdruckreaktor gegeben, um eine Mischung aus cis- und trans-4-Hydroxycyclohexancarbonsäure zu erhalten.

Isomerisierung: Die Mischung wird durch Zugabe von Natriumalkoholat als Katalysator und Erhöhung der Temperatur einer Isomerisierung unterzogen.

Reinigung: Die trans-4-Hydroxycyclohexancarbonsäure wird durch Umkristallisation unter Verwendung von Petrolether und Ethylacetat gereinigt.

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für trans-4-Hydroxycyclohexancarbonsäure ähneln den Synthesewegen, sind jedoch für die großtechnische Produktion optimiert. Die Verwendung von Hochdruckreaktoren und effizienten Katalysatoren sorgt für eine hohe Ausbeute und Reinheit des Endprodukts .

Analyse Chemischer Reaktionen

Reaktionstypen: trans-4-Hydroxycyclohexancarbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oder einer Carbonsäure oxidiert werden.

Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol reduziert werden.

Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Thionylchlorid und Phosphortribromid werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Bildung von Cyclohexanon oder Cyclohexancarbonsäure.

Reduktion: Bildung von Cyclohexanol.

Substitution: Bildung verschiedener substituierter Cyclohexan-Derivate.

Wissenschaftliche Forschungsanwendungen

trans-4-Hydroxycyclohexancarbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Substrat bei der Synthese von Cyclohexancarbonsäure und anderen Derivaten verwendet.

Wirkmechanismus

Der Wirkmechanismus von trans-4-Hydroxycyclohexancarbonsäure beinhaltet seine Rolle als Substrat in verschiedenen biochemischen Reaktionen. Es wird von Darmbakterien metabolisiert und über den Harnweg ausgeschieden . Die Verbindung kann auch durch biosynthetische Wege in das Rückgrat anderer Moleküle, wie z. B. Tacrolimus, eingebaut werden .

Wirkmechanismus

The mechanism of action of trans-4-Hydroxycyclohexanecarboxylic Acid involves its role as a substrate in various biochemical reactions. It is metabolized by intestinal bacteria and excreted through the urinary tract . The compound can also be incorporated into the backbone of other molecules, such as tacrolimus, through biosynthetic pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Cyclohexancarbonsäure: Eine ähnliche Verbindung mit einer Carbonsäuregruppe, jedoch ohne die Hydroxylgruppe.

cis-4-Hydroxycyclohexancarbonsäure: Das cis-Isomer von trans-4-Hydroxycyclohexancarbonsäure.

Cyclohexanol: Eine ähnliche Verbindung mit einer Hydroxylgruppe, jedoch ohne die Carbonsäuregruppe.

Einzigartigkeit: trans-4-Hydroxycyclohexancarbonsäure ist aufgrund ihrer spezifischen Stereochemie und des Vorhandenseins sowohl der Hydroxyl- als auch der Carbonsäure-Funktionsgruppe einzigartig. Diese Kombination ermöglicht es ihr, an einer Vielzahl von chemischen Reaktionen teilzunehmen, und macht sie zu einem wertvollen Zwischenprodukt in der organischen Synthese .

Eigenschaften

IUPAC Name |

4-methoxyoxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(6-8)2-4-10-5-3-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHJOULIZJAHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478572 | |

| Record name | 4-methoxytetrahydro-2H-pyran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175982-76-0 | |

| Record name | 4-methoxytetrahydro-2H-pyran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyoxane-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sulfamide, [4-(1-methylethyl)phenyl]-(9CI)](/img/structure/B68902.png)

![1-[(difluoromethyl)sulfanyl]-4-isothiocyanatobenzene](/img/structure/B68911.png)